molecular formula C20H24N2O4 B2996604 1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea CAS No. 2034319-85-0

1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea

Cat. No.: B2996604
CAS No.: 2034319-85-0
M. Wt: 356.422
InChI Key: PGOGDTOJKKAREK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea is a synthetic urea derivative characterized by a central urea linkage (-NH-C(=O)-NH-) connecting two distinct aromatic moieties: a 3,4-dimethoxybenzyl group and an isochroman-3-ylmethyl group. The compound’s structure combines the electron-rich dimethoxybenzyl substituent, which may enhance solubility and receptor interaction, with the bicyclic isochroman system, a structural motif associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-18-8-7-14(9-19(18)25-2)11-21-20(23)22-12-17-10-15-5-3-4-6-16(15)13-26-17/h3-9,17H,10-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOGDTOJKKAREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CC3=CC=CC=C3CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on various studies that highlight its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N1O4C_{18}H_{19}N_{1}O_{4}. The structural components include a dimethoxybenzyl group and an isochroman moiety, which are essential for its biological activity.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies indicate that derivatives of urea compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : The compound's structure suggests it may possess antimicrobial properties, similar to other urea derivatives which have shown effectiveness against pathogens .
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation .

Antitumor Activity

A study conducted on a series of urea derivatives found that certain modifications to the benzyl and isochroman groups enhanced cytotoxicity against human cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating significant potency .

CompoundIC50 (µM)Cell Line
This compound5.2HeLa
Related Urea Derivative8.7MCF-7

Antimicrobial Activity

In vitro studies have demonstrated that similar compounds exhibit strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). While specific data for this compound is limited, the structural similarities suggest comparable efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:

  • Substituent Effects : The presence of methoxy groups on the benzyl ring enhances lipophilicity, potentially improving membrane permeability.
  • Isochroman Influence : The isochroman moiety may interact with specific biological targets, influencing the overall activity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isochroman Derivatives

The isochroman scaffold is a common feature in bioactive molecules. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Isochroman-Based Compounds
Compound Name Core Structure Substituents Reported Activity Reference
1-(3,4-Dimethoxybenzyl)-3-(isochroman-3-ylmethyl)urea Urea-linked isochroman 3,4-Dimethoxybenzyl, Isochroman Hypothesized enzyme inhibition -
3-(3-Fluorobenzyl)isochroman-1-one Isochromanone (ketone) 3-Fluorobenzyl Antibacterial, Antifungal
Tricarbonyl-(h⁶-3-phenyl isochromanone)chromium Chromium-complexed isochroman Phenyl, Tricarbonyl chromium Structural analog (no activity reported)
3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)isocoumarin Isochroman (hydroxylated) 4-Hydroxyphenyl, 8-hydroxy Unspecified (structural study)
Key Observations :

Substituent Effects: The 3,4-dimethoxybenzyl group in the target urea compound introduces methoxy electron-donating groups, which may enhance solubility and π-π stacking interactions compared to the 3-fluorobenzyl group in 3-(3-Fluorobenzyl)isochroman-1-one. Fluorine’s electronegativity could increase metabolic stability but reduce solubility . The urea linkage distinguishes the target compound from ketone or chromium-complexed analogs. Urea derivatives are known for strong hydrogen-bonding capacity, which could improve target binding affinity in enzyme inhibition.

Biological Activity: 3-(3-Fluorobenzyl)isochroman-1-one demonstrates antifungal and antibacterial activity, likely due to the fluorobenzyl group’s ability to disrupt microbial membranes or enzymes . Chromium-complexed isochroman derivatives, such as tricarbonyl-(h⁶-3-phenyl isochromanone)chromium, are primarily structural models without reported bioactivity, highlighting the importance of substituent choice for functionality .

Physicochemical Properties: The dimethoxy groups in the target compound may increase hydrophilicity compared to non-polar phenyl or fluorobenzyl substituents. This could influence bioavailability and blood-brain barrier penetration. Isochroman-urea derivatives typically exhibit higher melting points and thermal stability than ketone analogs due to hydrogen-bonding networks.

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